2-Bromo-5-(2-bromoethyl)thiophene
Description
2-Bromo-5-(2-bromoethyl)thiophene is a brominated thiophene derivative characterized by two bromine substituents: one at the 2-position of the thiophene ring and another on an ethyl chain at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which enable the construction of complex heterocyclic systems . Its bifunctional bromine groups allow for regioselective modifications, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H6Br2S |
|---|---|
Molecular Weight |
269.99 g/mol |
IUPAC Name |
2-bromo-5-(2-bromoethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |
InChI Key |
RWYRZOFTXMJDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-ethylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of 2-Bromo-5-(2-bromoethyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-bromoethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with boronic acids or stannanes as coupling partners.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Complex thiophene derivatives with extended conjugation.
Oxidation and Reduction Products: Thiophene derivatives with different oxidation states.
Scientific Research Applications
2-Bromo-5-(2-bromoethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromoethyl)thiophene involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new bonds and structures. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Bromo-5-(bromomethyl)thiophene
- Molecular Formula : C₅H₅Br₂S
- Key Features : A bromomethyl group at the 5-position instead of bromoethyl.
- Synthesis : Prepared via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids using Pd(PPh₃)₄, yielding derivatives with moderate to excellent yields (25–76%) .
- Applications : Used in bioactive compound synthesis, including derivatives with hemolytic and antithrombolytic activities .
2-Bromo-5-(4-fluorophenyl)thiophene
- Molecular Formula : C₁₀H₆BrFS
- Properties : Higher density (1.562 g/cm³) and boiling point (287°C) compared to aliphatic-substituted analogs .
- Applications : Downstream products include ketones for medicinal chemistry .
2-Bromo-5-(2-nitro-1-butenyl)thiophene
- Molecular Formula: C₈H₈BrNO₂S
- Key Features : A nitrobutenyl group, offering electron-withdrawing effects and conjugation.
- Reactivity : The nitro group enhances electrophilicity, facilitating nucleophilic substitutions .
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}thiophene
- Molecular Formula : C₉H₁₀Br₂S
- Key Features : Cyclopropyl group introduces steric hindrance.
- Molecular Weight : 310.05 g/mol, significantly higher than simpler analogs .
Electronic Effects
- Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity in electrophilic substitutions (e.g., 2-Bromo-5-(2-nitro-1-butenyl)thiophene) .
- Electron-Donating Groups (e.g., -SCH₃) : Reduce ring electrophilicity, as seen in 2-bromo-5-(methylthio)thiophene .
Biological Activity
2-Bromo-5-(2-bromoethyl)thiophene is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-(2-bromoethyl)thiophene is . The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with two bromine atoms and an ethyl group. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations.
Synthesis Methods
The synthesis of 2-Bromo-5-(2-bromoethyl)thiophene can be achieved through several methods, including:
- Bromination of Thiophene Derivatives : Utilizing bromine in the presence of a catalyst to selectively introduce bromine atoms at specific positions on the thiophene ring.
- Cross-Coupling Reactions : Employing techniques such as Suzuki or Heck coupling to create thiophene derivatives with desired functional groups.
Biological Activity
Research indicates that thiophene derivatives, including 2-Bromo-5-(2-bromoethyl)thiophene, exhibit significant biological activities. Key areas of investigation include:
Antimicrobial Activity
Studies have shown that thiophene derivatives possess antibacterial properties. For instance, compounds structurally related to 2-Bromo-5-(2-bromoethyl)thiophene have demonstrated efficacy against various bacterial strains, including:
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 4F | 3.125 | XDR Salmonella Typhi |
| 4A | 16 | E. coli |
| 4G | 32 | Staphylococcus aureus |
These compounds were synthesized through cross-coupling reactions and showed promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
Antithrombotic Properties
Some studies suggest that derivatives of 2-Bromo-5-(2-bromoethyl)thiophene may act as antithrombotic agents. Their ability to inhibit thrombus formation positions them as potential candidates for therapeutic applications in cardiovascular diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives can often be correlated with their structural features. For instance:
- Bromination Position : The position of bromine substitution significantly affects the compound's reactivity and biological activity.
- Functional Groups : The presence of different substituents on the thiophene ring can enhance or diminish antimicrobial efficacy.
Case Studies
- Antibacterial Efficacy : A study focusing on various thiophene derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. The compound with dual thiophene moieties exhibited remarkable binding affinity to bacterial enzymes, indicating its potential as a lead compound for drug development .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction between 2-Bromo-5-(2-bromoethyl)thiophene and target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can optimize binding affinities and improve antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
